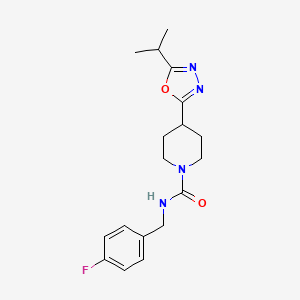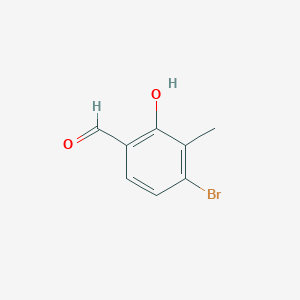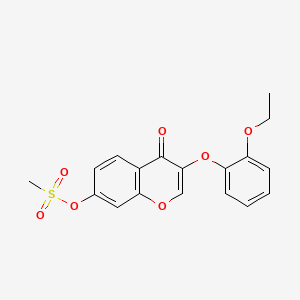
N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the 4-fluorobenzyl group and the oxadiazole-substituted piperidine through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Hydrogenated derivatives or ring-opened products.
Substitution Products: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group may enhance binding affinity, while the oxadiazole ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- N-(4-methylbenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Comparison:
- Binding Affinity: The presence of different substituents on the benzyl group (e.g., fluorine, chlorine, methyl) can significantly affect the binding affinity and selectivity of the compound towards its targets.
- Pharmacokinetics: Variations in the substituents can also influence the compound’s metabolic stability, solubility, and overall pharmacokinetic profile.
- Unique Features: The fluorobenzyl group in N-(4-fluorobenzyl)-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide may confer unique electronic properties that enhance its interaction with specific biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)16-21-22-17(25-16)14-7-9-23(10-8-14)18(24)20-11-13-3-5-15(19)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHUIFPTUZKMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2776489.png)


![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2776495.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)






![5-[3-(4-bromophenyl)-5-(2-chloro-7-ethoxyquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2776512.png)
